![molecular formula C14H15NO3S B14591444 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid CAS No. 61329-11-1](/img/structure/B14591444.png)
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid, may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, leading to a diverse array of derivatives with potential biological activities .
Applications De Recherche Scientifique
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . Additionally, the phenyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug containing a thiazole ring.
Uniqueness
2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the propanoic acid moiety enhances its potential for diverse applications in various fields, distinguishing it from other thiazole derivatives .
Propriétés
Numéro CAS |
61329-11-1 |
|---|---|
Formule moléculaire |
C14H15NO3S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
2-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-14(2,13(16)17)18-8-11-9-19-12(15-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17) |
Clé InChI |
KFBOSZMMAAUQKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OCC1=CSC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
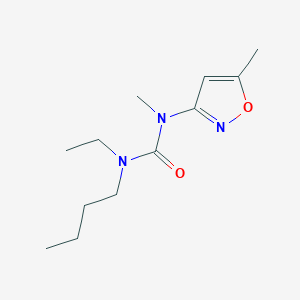
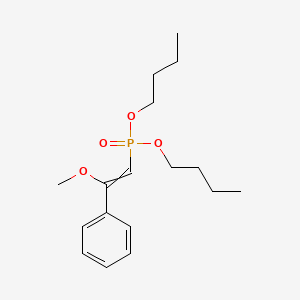
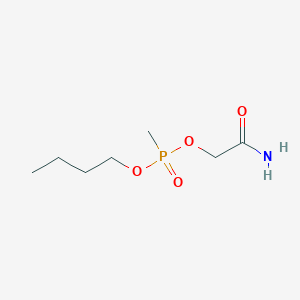
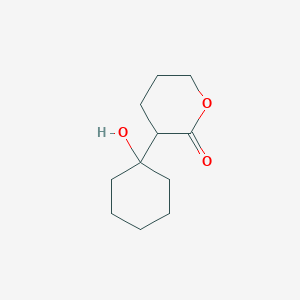
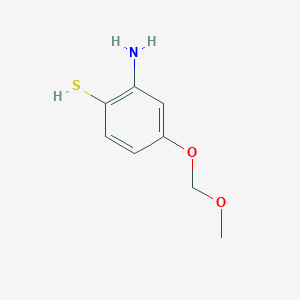
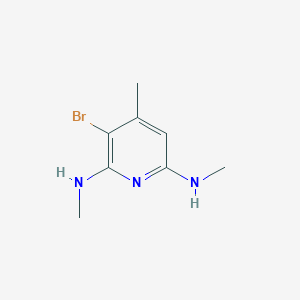


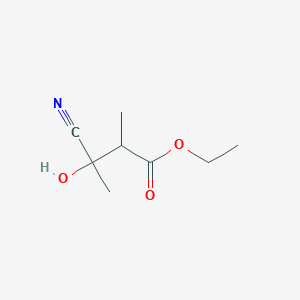
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)

